![molecular formula C14H13NO4S B1308440 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid CAS No. 178693-27-1](/img/structure/B1308440.png)

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

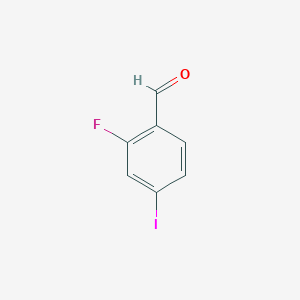

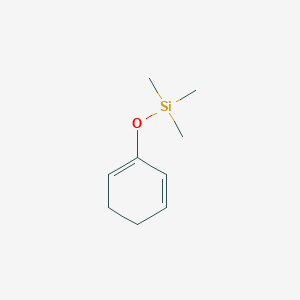

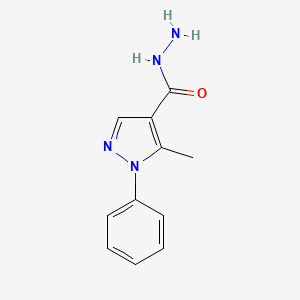

The compound 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It is characterized by the presence of a phenylsulfonyl group attached to an amino methyl group in the para position of the benzoic acid. This structure is related to various compounds that have been synthesized and studied for their potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, methylation, oxidation, and purification processes. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is reported to achieve a high purity of over 98% and a total yield of 51.8% . Similarly, the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex involves the use of elemental analyses, FT-IR, 1H NMR, 13C{1H} NMR, and X-ray diffraction techniques .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of 4-(2-nitrophenylsulfonamido)benzoic acid and its complex was elucidated using X-ray structural characterization, revealing a polymeric structure in the crystalline state . The molecular structures and geometries of azo-benzoic acids were optimized using density functional theory, which is a common method for determining the electronic structure of molecules .

Chemical Reactions Analysis

Chemical reactions involving these compounds can include acid-base dissociation and azo-hydrazone tautomerism, which are dependent on the solvent composition and pH of the medium . The reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid to form a proton transfer derivative is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the tri-n-butyltin(IV) complex of 4-(2-nitrophenylsulfonamido)benzoic acid exhibits different geometries in solution and solid states, affecting its physical state as a monomer or polymer . The spectroscopic properties, such as UV-VIS absorption spectra, provide insights into the behavior of these compounds in different solvents and under varying pH conditions . The thermal stability of these compounds is also an important physical property, as demonstrated by the good thermal stability of the proton transfer derivative formed from 4-aminoantipyrine and 2-mercaptobenzoic acid .

Wissenschaftliche Forschungsanwendungen

Antagonist Activity and Selectivity

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid and its analogs have been explored for their potential as selective antagonists for various receptor subtypes. For instance, Naganawa et al. (2006) identified that a derivative of this compound acted as a functional antagonist for the EP1 receptor subtype, showcasing its selectivity in inhibiting specific pathways involved in inflammation and pain (Naganawa et al., 2006). Further research by the same group optimized the structure of these compounds to reduce inhibitory activity against hepatic cytochrome P450 isozymes, highlighting the potential for minimizing harmful drug interactions (Naganawa et al., 2006).

Metabolic Pathways and Enzyme Interaction

A study by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, revealed the metabolic pathways involving oxidative metabolism to various metabolites. This study showcases the role of cytochrome P450 enzymes in the metabolism of related compounds, providing insights into their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

Dineshkumar and Thirunarayanan (2019) reported the synthesis of 4-(substituted phenylsulfonamido)benzoic acids using a novel nano catalyst in ultrasound irradiation conditions. This research contributes to the development of efficient synthetic routes for such compounds, with applications in creating new pharmaceuticals (Dineshkumar & Thirunarayanan, 2019).

Structural and Kinetic Studies

Structural and kinetic studies have also been conducted to understand the behavior of compounds related to 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid. For example, Rublova et al. (2017) synthesized and characterized structural isomers of a related compound, providing insights into their molecular and electronic structures. This research aids in understanding the physical and chemical properties that influence the biological activity of these compounds (Rublova et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(benzenesulfonamidomethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOGMPPUSGFJEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401238 |

Source

|

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid | |

CAS RN |

178693-27-1 |

Source

|

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)